molecular formula C13H21N3O2 B1194853 Procainamide 4-hydroxylamine CAS No. 95576-27-5

Procainamide 4-hydroxylamine

Cat. No. B1194853
CAS RN: 95576-27-5
M. Wt: 251.32 g/mol
InChI Key: JBFULHOJGOVPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Procainamide is metabolized to procainamide hydroxylamine by rat and human hepatic microsomes. The formation of hydroxylamine involves NADPH, active microsomes, oxygen, and is inhibited by carbon monoxide, SKF 525-A, and cimetidine, suggesting a cytochrome P-450 mediated process (Uetrecht et al., 1984); (Budinsky et al., 1987).

Molecular Structure Analysis

The molecular structure of procainamide hydroxylamine has been analyzed through methods such as HPLC after conversion to a nitro derivative, revealing insights into its metabolic pathway and interaction with biological molecules, indicating a significant role in drug-induced lupus via covalent binding to proteins without metabolic activation (Uetrecht, 1985).

Chemical Reactions and Properties

Procainamide hydroxylamine shows reactivity towards biological molecules, binding covalently to microsomal protein and reacting with glutathione to form a sulfinamide derivative. This reactivity suggests its potential role in the etiology of procainamide-induced lupus through its interactions with proteins and DNA (Uetrecht, 1985).

Physical Properties Analysis

Research on procainamide hydroxylamine's physical properties is scarce in the provided papers. However, studies on its formation, reactivity, and potential toxicity imply significant biochemical and pharmacological properties relevant to its physical behavior in biological systems.

Chemical Properties Analysis

The chemical properties of procainamide hydroxylamine, including its formation by hepatic microsomes and reactivity with biological molecules, are central to understanding its role in drug-induced lupus. Its metabolism to reactive metabolites by neutrophils and mononuclear leukocytes further emphasizes its chemical behavior and potential for inducing toxicity (Uetrecht et al., 1988).

Scientific Research Applications

Antibody Response Research

Procainamide, often associated with the induction of autoantibodies and drug-related lupus, has been a subject of study for its immunological responses. A study investigated the antibody response to procainamide and its metabolites, procainamide-hydroxylamine (PAHA), and nitroso-PA (NOPA), in humans and rabbits. The research utilized hapten-carrier conjugates prepared with PAHA or NOPA and investigated the antibodies in sera from rabbits and patients treated with procainamide. This study is pivotal in understanding the immunological reactions associated with procainamide, providing insights into its role in inducing autoantibodies and potentially contributing to drug-related lupus (Adams et al., 1993).

Metabolomics Studies

Procainamide has been a focal point in metabolomics research to elucidate its metabolic pathways and interactions in biological systems. A study conducted metabolomic analysis on urine samples from procainamide-treated humans and mice, uncovering significant differences in procainamide metabolism between the two species. This study identified novel procainamide metabolites and provided insights into the metabolic pathways of procainamide, contributing to our understanding of its role in inducing lupus erythematosus in humans (Li et al., 2012).

Pharmacokinetics and Drug Interaction Studies

Understanding the pharmacokinetics of procainamide is crucial for its effective clinical use. Research has been conducted to study the pharmacokinetics of procainamide in humans, considering factors like absorption, distribution, metabolism, and excretion. These studies are instrumental in optimizing procainamide's clinical use and understanding patient-specific dosage requirements and potential interactions with other drugs (Koch-weser, 1971).

Pharmacodynamics Studies

The pharmacodynamics of procainamide, particularly its effects on cardiac electrophysiology, have been a subject of extensive research. Studies have assessed procainamide's effects on various cardiac parameters, contributing to our understanding of its therapeutic and toxic effects. These studies are vital for guiding clinical practice and ensuring safe and effective use of procainamide in treating arrhythmias and other cardiac conditions (Josephson et al., 1974).

Future Directions

: Rubin, R. L., & Curnutte, J. T. (1989). Metabolism of procainamide to the cytotoxic hydroxylamine by neutrophils activated in vitro. Journal of Clinical Investigation, 83(4), 1336-1343 (https://doi.org/10.1172/JCI114020)

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(hydroxyamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-3-16(4-2)10-9-14-13(17)11-5-7-12(15-18)8-6-11/h5-8,15,18H,3-4,9-10H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFULHOJGOVPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241885
Record name Procainamide 4-hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Procainamide 4-hydroxylamine

CAS RN

95576-27-5
Record name N-[2-(Diethylamino)ethyl]-4-(hydroxyamino)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95576-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procainamide 4-hydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095576275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procainamide 4-hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Procainamide 4-hydroxylamine
Reactant of Route 2
Procainamide 4-hydroxylamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Procainamide 4-hydroxylamine
Reactant of Route 4
Reactant of Route 4
Procainamide 4-hydroxylamine
Reactant of Route 5
Reactant of Route 5
Procainamide 4-hydroxylamine
Reactant of Route 6
Reactant of Route 6
Procainamide 4-hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.